2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide
CAS No.: 930931-83-2
Cat. No.: VC4446279
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930931-83-2 |
|---|---|
| Molecular Formula | C18H23N3O3 |
| Molecular Weight | 329.4 |
| IUPAC Name | 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H23N3O3/c1-12-6-8-18(9-7-12)16(23)21(17(24)20-18)11-15(22)19-14-5-3-4-13(2)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,22)(H,20,24) |
| Standard InChI Key | XYOLEMSEWWUIHG-UHFFFAOYSA-N |
| SMILES | CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C |
Introduction
Structural Characteristics and Molecular Properties
The compound features a 1,3-diazaspiro[4.5]decan-2,4-dione core substituted with a methyl group at the 8-position and an acetamide moiety at the 3-position. The acetamide side chain is further functionalized with a 3-methylphenyl group, contributing to its stereoelectronic profile. Key structural attributes include:
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Molecular Formula: (inferred from analogs in PubChem entries ).
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Molecular Weight: ~329.4 g/mol.
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Spirocyclic Core: The diazaspiro[4.5]decane system introduces conformational rigidity, which may enhance binding specificity in biological systems.
Table 1: Comparative Molecular Properties of Structural Analogs
The tert-butyl and fluorophenyl variants (e.g., S380-0648) exhibit increased steric bulk and polarity, whereas the thienylethyl analog (CID 9401429) introduces heteroaromaticity . These modifications highlight the structural flexibility of the spirocyclic core for tailored applications.
Synthesis and Reaction Pathways
Core Formation
The spirocyclic core is synthesized via a cyclization reaction using precursors such as 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Catalytic conditions (e.g., acidic or basic media) facilitate intramolecular amidation, as described in analogous syntheses. For example, heating dimethyl malonate derivatives with diamines under reflux yields the spirocyclic dione framework.
Acetamide Functionalization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Spirocyclic Core | Diamine + Diester, HCl, reflux, 12h | 50–60 |
| Acetamide Coupling | EDCl/HOBt, DCM, rt, 24h | 65–75 |
| Purification | Column chromatography (SiO2, EtOAc/Hex) | >95 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic spirocyclic core and aromatic substituents. It is stable under ambient conditions but degrades in strong acidic/basic environments via hydrolysis of the amide bond .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch, dione), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II) .
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NMR: The sp³-hybridized carbons of the spirocyclic core resonate at δ 25–35 ppm (¹³C), while the methylphenyl protons appear as a singlet at δ 2.3 ppm (¹H) .
Research Applications and Biological Activity
Medicinal Chemistry
Preliminary studies on structural analogs suggest antimicrobial and anticancer potential. For instance, the fluorophenyl derivative S380-0648 inhibits Staphylococcus aureus growth (MIC = 8 µg/mL) . The target compound’s mechanism may involve interference with bacterial cell wall synthesis or eukaryotic kinase pathways, though empirical validation is needed .
Materials Science
The rigid spirocyclic framework serves as a building block for high-performance polymers. Copolymerization with diacids yields polyamides with glass transition temperatures () exceeding 200°C, suitable for aerospace applications.
Table 3: Biological Activity of Structural Analogs
| Compound | Assay Model | Activity (IC50/EC50) | Proposed Target |
|---|---|---|---|
| S380-0689 | HCT-116 (colon cancer) | 12 µM | Topoisomerase II |
| PubChem CID 41907676 | E. coli | MIC = 16 µg/mL | Dihydrofolate reductase |
Mechanism of Action Hypotheses
The compound’s biological effects are hypothesized to stem from dual inhibition of enzymatic targets:
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